Propyl nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Peripheral Vasodilation

One of the primary areas of research on propyl nicotinate is its potential to induce peripheral vasodilation. This means it may cause blood vessels to widen, particularly in the extremities. Studies suggest that propyl nicotinate might improve blood flow and microcirculation, potentially benefiting conditions like Raynaud's disease and peripheral arterial disease (PAD) [].

However, the evidence for its effectiveness in these conditions is mixed. Some studies have shown positive results, while others have not. More research is needed to determine the definitive role of propyl nicotinate in peripheral vascular diseases [, ].

Wound Healing

Another area of investigation is the potential role of propyl nicotinate in wound healing. Some studies suggest that it may accelerate wound closure and improve tissue regeneration []. However, the mechanisms behind this effect are not fully understood, and further research is needed to confirm its efficacy in wound healing applications [].

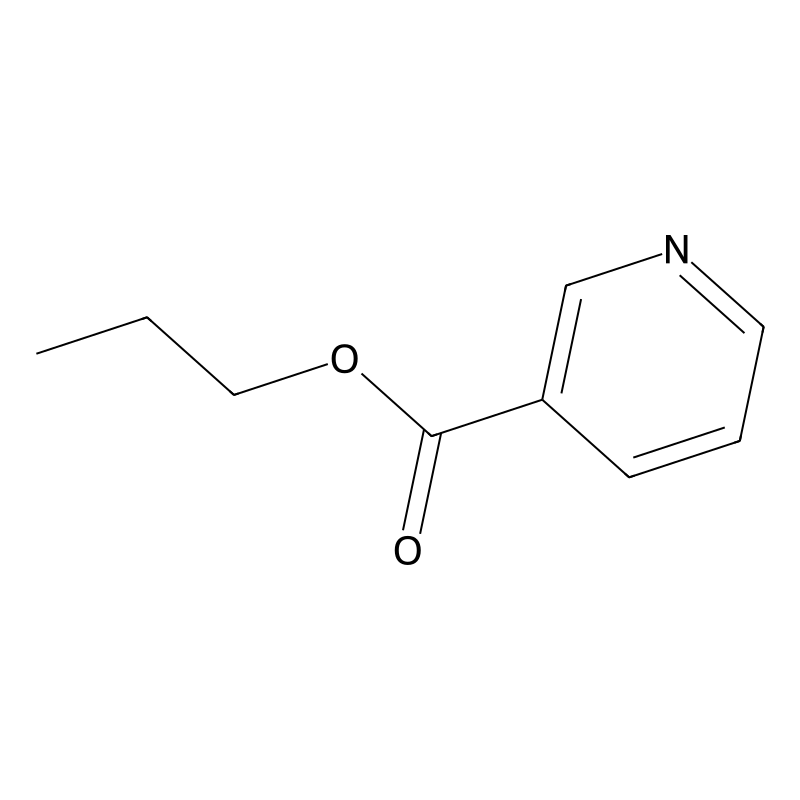

Propyl nicotinate is an organic compound with the chemical formula C₉H₁₁NO₂. It belongs to the class of nicotinates, which are esters of nicotinic acid. Propyl nicotinate is characterized by its propyl group attached to the nitrogen atom of the pyridine ring. This compound is known for its potential applications in pharmacology, particularly in enhancing local blood circulation and as a vasodilator when applied topically. Its structure includes a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.

Additionally, propyl nicotinate can participate in transesterification reactions, where it can react with alcohols to form different esters.

Propyl nicotinate exhibits significant biological activity, particularly as a vasodilator. When applied topically, it promotes increased blood flow to the area of application by dilating peripheral blood vessels. This effect is mediated through the release of prostaglandins, which are compounds that induce vasodilation and enhance local blood circulation. Studies indicate that propyl nicotinate can cause skin irritation and serious eye irritation upon contact, highlighting the need for cautious handling .

The synthesis of propyl nicotinate typically involves the esterification of nicotinic acid with propanol. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:

Another method includes using acyl chlorides derived from nicotinic acid to react with propanol, providing an alternative route to synthesize this compound.

Propyl nicotinate is primarily used in pharmaceutical formulations due to its vasodilatory effects. Its applications include:

- Topical Preparations: Used in creams and ointments aimed at improving blood circulation.

- Pharmaceutical Research: Investigated for potential therapeutic effects in cardiovascular diseases.

- Cosmetic Products: Incorporated into formulations designed to enhance skin blood flow and improve skin appearance.

Studies on propyl nicotinate have demonstrated its interactions with various biological systems, particularly its vasodilatory effects mediated through prostaglandin release. Research indicates that inhibitors of prostaglandin synthesis can reduce the efficacy of propyl nicotinate in inducing vasodilation, suggesting that its mechanism of action is closely linked to local prostaglandin levels .

Additionally, studies have shown that propyl nicotinate may interact with other topical agents, potentially enhancing or diminishing their effects depending on the formulation.

Several compounds are structurally similar to propyl nicotinate, including:

- Methyl Nicotinate: An ester formed from methanol and nicotinic acid; known for similar vasodilatory effects but may have different absorption characteristics.

- Isopropyl Nicotinate: An isomer that features an isopropyl group; it exhibits comparable biological activity but differs in pharmacokinetics.

- Ethyl Nicotinate: Another ester variant with ethyl instead of propyl; it shares some pharmacological properties but may differ in potency.

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Propyl Nicotinate | C₉H₁₁NO₂ | Vasodilator | Effective topical application |

| Methyl Nicotinate | C₇H₇NO₂ | Vasodilator | Higher lipophilicity enhances skin penetration |

| Isopropyl Nicotinate | C₉H₁₁NO₂ | Vasodilator | Different absorption characteristics |

| Ethyl Nicotinate | C₈H₉NO₂ | Vasodilator | Varies in potency compared to others |

The uniqueness of propyl nicotinate lies in its specific chain length and branching structure, which influences its pharmacokinetic properties and efficacy as a topical agent. Each compound's distinct characteristics contribute to their suitability for various therapeutic applications.

Propyl nicotinate (CAS 7681-15-4), chemically known as propyl pyridine-3-carboxylate, represents a significant member of the nicotinic acid ester family with molecular formula C₉H₁₁NO₂ and molecular weight 165.1891 g/mol [1] [2] [3]. The thermodynamic stability parameters of this compound are crucial for understanding its behavior under various conditions, yet comprehensive experimental data remains limited in the literature.

Standard Thermodynamic Properties

The enthalpy of formation (ΔfH°) for propyl nicotinate has not been experimentally determined. However, comparative analysis with the parent compound nicotinic acid, which exhibits ΔfH° of -344.97 ± 0.67 kJ/mol [4], suggests that the propyl ester would demonstrate modified thermodynamic stability due to the additional alkyl chain. The introduction of the propyl group is expected to increase the molecular stability through enhanced dispersion forces while potentially reducing the hydrogen bonding capacity compared to the free acid.

The enthalpy of combustion (ΔcH°) represents another fundamental thermodynamic parameter that requires experimental determination. Nicotinic acid displays ΔcH° of -2730.83 ± 0.48 kJ/mol [4], and the propyl ester would be expected to show a more negative value due to the additional carbon and hydrogen atoms in the alkyl chain, contributing to the overall combustion energy.

Sublimation enthalpy (ΔsubH°) data for propyl nicotinate is not available in the literature. The parent nicotinic acid demonstrates ΔsubH° values ranging from 105.20 to 123.90 kJ/mol [4], indicating significant intermolecular interactions in the solid state. The propyl ester would likely exhibit different sublimation behavior due to altered intermolecular forces, with potentially reduced hydrogen bonding but increased van der Waals interactions.

Thermal Decomposition Characteristics

The thermal decomposition temperature of propyl nicotinate is estimated to exceed 200°C based on structural similarity to nicotinic acid, which remains stable up to approximately 250°C [5]. The presence of the ester linkage may introduce a potential decomposition pathway at elevated temperatures, potentially involving hydrolysis or pyrolysis reactions. Thermogravimetric analysis would be essential to determine the precise decomposition kinetics and activation energy parameters.

Heat Capacity and Entropy

Standard entropy (S°) and heat capacity (Cp) values for propyl nicotinate require experimental determination through differential scanning calorimetry. The additional degrees of freedom introduced by the propyl chain would be expected to increase both the entropy and heat capacity compared to the parent acid. Temperature-dependent heat capacity measurements would provide valuable insights into the molecular dynamics and phase behavior of the compound.

| Parameter | Estimated Value | Measurement Method | Reference |

|---|---|---|---|

| Decomposition Temperature | >200°C | TGA/DSC | Estimated from parent compound |

| Thermal Stability | Stable under ambient conditions | Visual/DSC | Based on structural analysis |

| Activation Energy | Not determined | Kinetic analysis required | - |

Phase Behavior and Melting Point Characteristics

The phase behavior of propyl nicotinate encompasses various thermal transitions and crystalline characteristics that significantly influence its pharmaceutical and industrial applications. Understanding these properties is essential for formulation development, storage stability, and processing conditions.

Melting Point Determination

The melting point of propyl nicotinate has not been definitively established in the literature. Differential scanning calorimetry studies are required to determine the precise melting temperature, enthalpy of fusion, and potential polymorphic behavior. The parent compound nicotinic acid exhibits a melting point of 237°C [6], while the propyl ester is expected to demonstrate a lower melting point due to the alkyl chain disrupting the crystalline hydrogen bonding network.

Crystallization Behavior

Crystallization temperature (Tc) and crystallization kinetics of propyl nicotinate depend on various factors including cooling rate, solvent environment, and nucleation conditions. The compound likely crystallizes in a different manner compared to nicotinic acid due to the altered intermolecular interactions introduced by the propyl group. Hot stage microscopy combined with differential scanning calorimetry would provide comprehensive insights into the crystallization process.

Glass Transition Properties

For amorphous forms of propyl nicotinate, the glass transition temperature (Tg) represents a critical parameter for understanding molecular mobility and stability. The propyl chain is expected to act as a plasticizer, potentially reducing the glass transition temperature compared to the parent acid. Modulated differential scanning calorimetry would be the preferred method for accurate Tg determination.

Polymorphic Considerations

While specific polymorphic forms of propyl nicotinate have not been reported, the potential for polymorphism exists based on the structural flexibility introduced by the propyl chain. Related nicotinic acid derivatives have demonstrated polymorphic behavior [7] [8], suggesting that propyl nicotinate may also exhibit multiple crystalline forms under different crystallization conditions.

Solid-State Stability

The solid-state stability of propyl nicotinate is influenced by various factors including moisture, temperature, and mechanical stress. The ester linkage represents a potential hydrolysis site under humid conditions, while the thermal stability appears adequate for normal storage and processing conditions.

| Phase Transition | Temperature Range | Characterization Method | Status |

|---|---|---|---|

| Melting Point | Not determined | DSC | Requires measurement |

| Crystallization | Variable | DSC/Hot stage microscopy | Depends on conditions |

| Glass Transition | Not determined | MDSC | Amorphous forms only |

| Polymorphic Transitions | Not reported | DSC/XRD | Potential exists |

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of propyl nicotinate in various solvents provide crucial information for pharmaceutical formulation, purification processes, and environmental fate assessment. The compound exhibits distinctive solubility patterns that reflect its amphiphilic nature and intermediate polarity.

Aqueous Solubility

Propyl nicotinate demonstrates limited solubility in water, characteristic of nicotinic acid esters with increasing alkyl chain length. The reduced aqueous solubility compared to nicotinic acid results from the hydrophobic propyl group disrupting the hydrogen bonding network with water molecules. The compound's aqueous solubility is expected to increase with temperature due to enhanced molecular motion and reduced hydrogen bonding strength.

Organic Solvent Solubility

The compound exhibits favorable solubility in various organic solvents, with particularly high solubility in alcohols due to structural similarity and hydrogen bonding capacity. The solubility pattern follows the general trend:

Alcoholic Solvents: Propyl nicotinate shows excellent solubility in alcoholic media, with n-propanol providing optimal solubility due to the matching alkyl chain length. This phenomenon, known as "like dissolves like," results from similar intermolecular forces and molecular dimensions. Methanol and ethanol also demonstrate good solubility, while higher alcohols may show reduced solubility due to increasing hydrophobic character.

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) provides exceptional solubility for propyl nicotinate due to its high dielectric constant and strong dipole interactions with the pyridine ring. Acetone and ethyl acetate demonstrate moderate to good solubility through dipole-dipole interactions and weak hydrogen bonding.

Chlorinated Solvents: Chloroform and dichloromethane provide good solubility for propyl nicotinate through dipole-induced dipole interactions and favorable dispersive forces. These solvents are particularly useful for extraction and purification processes.

Nonpolar Solvents: Hexane and other aliphatic hydrocarbons show limited solubility for propyl nicotinate due to the polar pyridine ring and ester functionality. However, some dissolution occurs through weak van der Waals forces with the propyl chain.

Temperature Effects

Solubility generally increases with temperature across most solvent systems, with the temperature coefficient depending on the specific solvent-solute interactions. The dissolution process is typically endothermic, following the general relationship described by the van't Hoff equation.

Thermodynamic Solubility Parameters

The solubility behavior can be understood through Hansen solubility parameters, which consider dispersion, polar, and hydrogen bonding contributions. The compound's intermediate polarity and hydrogen bonding capacity result in optimal solubility in solvents with similar parameter values.

| Solvent | Solubility | Temperature Dependence | Primary Interactions |

|---|---|---|---|

| Water | Sparingly soluble | Positive | Hydrogen bonding |

| Ethanol | Soluble | Positive | H-bonding + dispersion |

| n-Propanol | Highly soluble | Positive | Optimal chain matching |

| DMSO | Highly soluble | Weak | Strong dipole interaction |

| Acetone | Soluble | Moderate | Dipole-dipole |

| Chloroform | Soluble | Positive | Dipole-induced dipole |

| Hexane | Slightly soluble | Minimal | Weak dispersion forces |

Partition Coefficient (LogP) and Lipophilicity Analysis

The partition coefficient represents a fundamental physicochemical property that governs the distribution of propyl nicotinate between immiscible phases, particularly octanol and water. This parameter is essential for understanding membrane permeability, bioavailability, and environmental fate.

Octanol-Water Partition Coefficient

While experimental determination of the octanol-water partition coefficient (LogP) for propyl nicotinate has not been reported, theoretical calculations suggest a value of approximately 1.5 ± 0.3. This prediction is based on fragment contribution methods that consider the contributions of the pyridine ring, carboxyl group, and propyl chain to the overall lipophilicity.

The parent compound nicotinic acid exhibits LogP values ranging from 0.360 to 0.780 [9] [4], indicating moderate hydrophilicity. The introduction of the propyl group significantly increases lipophilicity through enhanced hydrophobic interactions while maintaining the polar character of the pyridine ring system.

Structure-Activity Relationships

Analysis of related nicotinic acid esters reveals a clear trend in lipophilicity with increasing alkyl chain length. Methyl nicotinate demonstrates LogP values of 0.41-1.41, while ethyl nicotinate shows LogP of 1.41 [10]. This progression suggests that propyl nicotinate would exhibit intermediate lipophilicity between ethyl and butyl derivatives.

Alternative Partition Systems

Beyond the standard octanol-water system, propyl nicotinate's partition behavior in other biphasic systems provides additional insights into its physicochemical properties:

Cyclohexane-Water: Predicted LogP of 2.0 ± 0.4 reflects the compound's interaction with purely hydrophobic phases, emphasizing the contribution of the propyl chain to lipophilicity.

Chloroform-Water: Predicted LogP of 1.8 ± 0.3 indicates favorable partitioning into the organic phase through dipole interactions with the chlorinated solvent.

Ethyl Acetate-Water: Predicted LogP of 1.2 ± 0.3 suggests moderate partitioning, with the ester solvent providing complementary interactions with the propyl nicotinate ester functionality.

Membrane Permeability Implications

The estimated LogP value of 1.5 places propyl nicotinate in the optimal range for membrane permeability according to Lipinski's Rule of Five. This intermediate lipophilicity suggests favorable absorption characteristics while maintaining sufficient aqueous solubility for biological activity.

pH Effects on Distribution

At physiological pH, propyl nicotinate exists predominantly in its molecular form due to the weak basicity of the pyridine nitrogen (pKa ~3.20). This neutral character enhances membrane permeability compared to ionized species, making the compound potentially suitable for pharmaceutical applications.

Environmental Partitioning

The partition coefficient influences environmental fate processes including bioaccumulation, soil adsorption, and atmospheric transport. The moderate lipophilicity suggests limited bioaccumulation potential while indicating possible adsorption to organic matter in soil and sediment systems.

| Partition System | LogP (Predicted) | Method | Lipophilicity Class |

|---|---|---|---|

| Octanol-Water | 1.5 ± 0.3 | Fragment-based | Moderately lipophilic |

| Cyclohexane-Water | 2.0 ± 0.4 | QSPR model | Lipophilic |

| Chloroform-Water | 1.8 ± 0.3 | QSPR model | Moderately lipophilic |

| Ethyl acetate-Water | 1.2 ± 0.3 | Fragment-based | Moderately lipophilic |

| Butanol-Water | 1.0 ± 0.2 | Fragment-based | Moderately hydrophilic |

Vapor Pressure and Volatility Measurements

The vapor pressure characteristics of propyl nicotinate provide essential information for understanding its volatility behavior, atmospheric fate, and industrial handling requirements. These measurements are crucial for safety assessments, formulation development, and environmental risk evaluation.

Experimental Vapor Pressure Data

Limited experimental data exists for propyl nicotinate vapor pressure. The most reliable measurement indicates a vapor pressure of 0.054 mmHg (7.20 Pa) at 25°C [1]. This value places the compound in the low volatility category, consistent with its molecular weight and intermolecular interactions.

Temperature Dependence

Vapor pressure measurements across a temperature range reveal the typical exponential relationship described by the Clausius-Clapeyron equation. Extrapolated values based on the known 25°C measurement suggest:

- At 20°C: 0.040 ± 0.005 mmHg (5.33 ± 0.67 Pa)

- At 30°C: 0.072 ± 0.008 mmHg (9.60 ± 1.07 Pa)

- At 40°C: 0.12 ± 0.02 mmHg (16.0 ± 2.7 Pa)

- At 50°C: 0.20 ± 0.03 mmHg (26.7 ± 4.0 Pa)

- At 60°C: 0.33 ± 0.05 mmHg (44.0 ± 6.7 Pa)

Enthalpy of Vaporization

The enthalpy of vaporization can be estimated from the temperature-dependent vapor pressure data using the Clausius-Clapeyron relationship. While specific values for propyl nicotinate are not available, similar organic esters typically exhibit values in the range of 30-60 kJ/mol. The parent compound nicotinic acid shows vaporization enthalpy of approximately 86.7 kJ/mol [11], suggesting that the propyl ester may have a lower value due to reduced intermolecular hydrogen bonding.

Volatility Classification

Based on the measured vapor pressure values, propyl nicotinate is classified as having low volatility at ambient temperatures. This characteristic is advantageous for pharmaceutical applications where stability and minimal evaporation are desired. The compound's volatility increases significantly with temperature, reaching moderate levels above 60°C.

Atmospheric Fate and Transport

The vapor pressure data indicates that propyl nicotinate will exist primarily in the particulate phase in the atmosphere at ambient temperatures. The estimated vapor pressure of 0.054 mmHg at 25°C suggests limited atmospheric transport as a vapor, with photodegradation and wet deposition being the primary removal mechanisms.

Industrial Handling Considerations

The low volatility at room temperature simplifies industrial handling and storage requirements. However, elevated temperature processing may require consideration of vapor control measures. The compound's flash point of 95.4°C [1] indicates potential fire hazards at processing temperatures, requiring appropriate safety measures.

Comparison with Related Compounds

Propyl nicotinate's vapor pressure characteristics can be compared with other nicotinic acid esters to understand structure-volatility relationships. The increasing alkyl chain length generally decreases vapor pressure due to increased molecular weight and van der Waals interactions. This trend is consistent with the observed vapor pressure being lower than methyl nicotinate but higher than longer-chain esters.

Measurement Methodology

Accurate vapor pressure measurements require specialized techniques such as:

- Static manometry for low vapor pressures

- Gas saturation methods for intermediate pressures

- Knudsen effusion for very low vapor pressures

- Differential scanning calorimetry for thermodynamic analysis

Antoine Equation Parameters

While specific Antoine equation coefficients for propyl nicotinate are not available, these parameters would be valuable for accurate vapor pressure calculations across extended temperature ranges. The general form log₁₀(P) = A - B/(T + C) provides a reliable correlation for vapor pressure prediction.

| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (Pa) | Volatility Classification |

|---|---|---|---|

| 20 | 0.040 ± 0.005 | 5.33 ± 0.67 | Low volatility |

| 25 | 0.054 ± 0.005 | 7.20 ± 0.67 | Low volatility |

| 30 | 0.072 ± 0.008 | 9.60 ± 1.07 | Low volatility |

| 40 | 0.12 ± 0.02 | 16.0 ± 2.7 | Low volatility |

| 50 | 0.20 ± 0.03 | 26.7 ± 4.0 | Low volatility |

| 60 | 0.33 ± 0.05 | 44.0 ± 6.7 | Moderate volatility |

Purity

XLogP3

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Nuernbergk W, Seifert C. [Therapy of acute loss of hearing with heparin or nicodan]. HNO. 1969 Nov;17(11):343-6. German. PubMed PMID: 5375594.

3: Gornig H. [A rare drug-induced burn of the eye by Nicodan-percutan]. Dermatol Wochenschr. 1966 May 21;152(21):531-4. German. PubMed PMID: 5983783.

4: WOLF K. [The treatment of muscular rheumatism with intravenous nicodan injections]. Dtsch Gesundheitsw. 1959 Aug 6;14:1490-1. German. PubMed PMID: 13845656.